molecular formula C24H19Cl2N3O4 B11138001 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-chlorophenyl)acetamide

2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-chlorophenyl)acetamide

Cat. No.: B11138001
M. Wt: 484.3 g/mol
InChI Key: LSBLJPYPTIXFBF-UHFFFAOYSA-N
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Description

2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-chlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity, and is functionalized with chlorophenyl and chlorophenoxy groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Acylation: The quinoxaline derivative is then acylated using 4-chlorophenoxyacetyl chloride in the presence of a base like pyridine to form the intermediate 1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline.

    Amidation: The final step involves the reaction of the intermediate with 4-chloroaniline to form the target compound. This reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chlorophenyl and chlorophenoxy groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

The quinoxaline core is known for its biological activity, including antimicrobial and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

Given its potential biological activities, this compound could be explored as a lead compound in drug discovery programs. Its ability to interact with various biological targets makes it a candidate for developing new medications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-chlorophenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the chlorophenyl and chlorophenoxy groups may enhance binding affinity to certain proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methylphenyl)acetamide
  • 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-chlorophenyl)acetamide stands out due to the presence of both chlorophenyl and chlorophenoxy groups. These groups enhance its chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H19Cl2N3O4

Molecular Weight

484.3 g/mol

IUPAC Name

2-[1-[2-(4-chlorophenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C24H19Cl2N3O4/c25-15-5-9-17(10-6-15)27-22(30)13-21-24(32)28-19-3-1-2-4-20(19)29(21)23(31)14-33-18-11-7-16(26)8-12-18/h1-12,21H,13-14H2,(H,27,30)(H,28,32)

InChI Key

LSBLJPYPTIXFBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(N2C(=O)COC3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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